In-Depth Technical Guide: Chemical Properties of (4-Amino-6-chloropyridin-3-yl)methanol
In-Depth Technical Guide: Chemical Properties of (4-Amino-6-chloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (4-Amino-6-chloropyridin-3-yl)methanol, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its physicochemical characteristics, synthesis protocols, and its role in the development of targeted cancer therapies.
Core Chemical Properties
(4-Amino-6-chloropyridin-3-yl)methanol, with the CAS number 846036-96-2, is a substituted pyridine derivative. Its structure incorporates an aminopyridine core, a chlorination site, and a hydroxymethyl group, making it a versatile building block in medicinal chemistry.[1][2][3]
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Physical Form | Solid | [3] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | |
| Density (Predicted) | 1.432 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.18 ± 0.10 | |
| LogP (Predicted) | 0.8095 | [1] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
The synthesis of (4-Amino-6-chloropyridin-3-yl)methanol is most effectively achieved through the reduction of an ester precursor.
Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol
This protocol is adapted from patent literature, outlining the reduction of ethyl 4-amino-6-chloronicotinate.
Experimental Protocol:
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Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄, 1.9 g) in anhydrous tetrahydrofuran (THF, 50 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to -78 °C using a dry ice/acetone bath.
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Addition of Precursor: Slowly add a solution of ethyl 4-amino-6-chloronicotinate (5.1 g, 25.4 mmol) in anhydrous THF (70 mL) dropwise to the cooled LiAlH₄ suspension.
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Reaction: Maintain the reaction mixture at -78 °C and stir continuously for 3 hours. After this period, allow the mixture to gradually warm to room temperature.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of a 1:1 (v/v) mixture of methanol (MeOH) and ethyl acetate (EtOAc).
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Workup: Remove the resulting solid precipitate by filtration. Concentrate the filtrate under reduced pressure.
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Purification: Purify the resulting residue by silica gel column chromatography, eluting with a solvent system of petroleum ether and ethyl acetate to yield (4-Amino-6-chloropyridin-3-yl)methanol as a pale yellow solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for (4-Amino-6-chloropyridin-3-yl)methanol.
Standard Protocol for Solubility Determination (Shake-Flask Method)
While specific solubility data for this compound is not published, the following is a standard and widely accepted method for its determination.
Experimental Protocol:
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Sample Preparation: Add an excess amount of solid (4-Amino-6-chloropyridin-3-yl)methanol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.
Spectral Analysis
Detailed experimental spectra for (4-Amino-6-chloropyridin-3-yl)methanol are not available in the public domain. However, the following outlines the standard protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.
-
Analysis: Analyze the ions in a mass analyzer to determine the mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C-Cl, C=C, C-N stretches).
Role in Drug Development: An Intermediate for Raf Inhibitors
(4-Amino-6-chloropyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Raf kinases. Raf kinases (A-Raf, B-Raf, and C-Raf) are key components of the Ras/Raf/MEK/ERK signaling pathway , a critical cascade that regulates cell proliferation, differentiation, and survival.[4][5][6]
Mutations in genes of this pathway, particularly BRAF and RAS, are common in various human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[4] The development of inhibitors targeting this pathway is a major focus of modern oncology drug discovery.
The Ras/Raf/MEK/ERK Signaling Pathway:
Caption: The role of (4-Amino-6-chloropyridin-3-yl)methanol as a precursor to Raf inhibitors in the Ras/Raf/MEK/ERK pathway.
The structural features of (4-Amino-6-chloropyridin-3-yl)methanol are utilized to construct more complex molecules that can specifically bind to and inhibit the activity of Raf kinases, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells.
Safety and Handling
(4-Amino-6-chloropyridin-3-yl)methanol should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place, protected from light.[3]
References
- 1. chemscene.com [chemscene.com]
- 2. (4-Amino-6-chloropyridin-3-yl)methanol - Lead Sciences [lead-sciences.com]
- 3. (4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2 [sigmaaldrich.cn]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]


